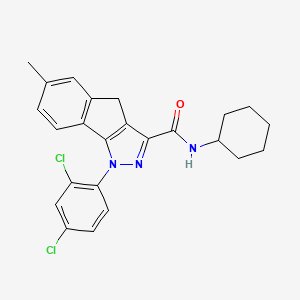

CB2 receptor agonist 3

Beschreibung

Eigenschaften

IUPAC Name |

N-cyclohexyl-1-(2,4-dichlorophenyl)-6-methyl-4H-indeno[1,2-c]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23Cl2N3O/c1-14-7-9-18-15(11-14)12-19-22(24(30)27-17-5-3-2-4-6-17)28-29(23(18)19)21-10-8-16(25)13-20(21)26/h7-11,13,17H,2-6,12H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEFJYZGXZENAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NC5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582457 | |

| Record name | N-Cyclohexyl-1-(2,4-dichlorophenyl)-6-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919077-81-9 | |

| Record name | N-Cyclohexyl-1-(2,4-dichlorophenyl)-6-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of CB2 Receptor Agonist 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action for Cannabinoid Receptor Type 2 (CB2) agonists, with a specific focus on the potent and selective compound known as "CB2 receptor agonist 3". It details the canonical and non-canonical signaling pathways, summarizes key quantitative data, and provides detailed protocols for essential experimental assays used in CB2 receptor research.

Introduction to the Cannabinoid Receptor 2 (CB2)

The CB2 receptor is a G protein-coupled receptor (GPCR) encoded by the CNR2 gene.[1] Unlike the predominantly-expressed central nervous system CB1 receptor, the CB2 receptor is found primarily in the periphery, with high expression levels in immune cells such as B-cells, T-cells, monocytes, and macrophages.[1][2] This distribution positions the CB2 receptor as a crucial regulator of immune function and inflammation, making it an attractive therapeutic target for various inflammatory and neuroinflammatory diseases without the psychoactive side effects associated with CB1 receptor activation.[3][4]

Profile of this compound

"this compound" is a potent and selective synthetic agonist for the CB2 receptor. Its selectivity is a key attribute for therapeutic development, allowing for targeted engagement of the immune system while avoiding the psychoactive effects mediated by the CB1 receptor.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound and other relevant compounds.

Table 1: Binding Affinity (Ki) of Selected Ligands at Cannabinoid Receptors

| Compound | Receptor | Ki (nM) | Source(s) |

| This compound | CB2 | 7.6 | [5] |

| CB1 | 900 | [5] | |

| JWH-133 | CB2 | 3.4 | [3] |

| JWH-015 | CB2 | 13.8 | [3] |

| HU-308 | CB2 | 22.7 | [3] |

| CP55,940 (Non-selective) | CB2 | 0.68 | [3] |

| CB1 | 0.93 | [3] | |

| SR144528 (Antagonist) | CB2 | 0.6 | [6] |

Table 2: Functional Potency (EC50/IC50) of Selected CB2 Ligands in Various Assays

| Compound | Assay Type | Potency (Value) | Cell Line | Source(s) |

| This compound | P-ERK 1/2 Expression | Significant Increase | HL-60 | [5] |

| CP55,940 | Calcium Mobilization | EC50 = 0.48 ± 0.11 µM | CHO-CB2 | [7] |

| AM630 (Antagonist) | Calcium Mobilization | IC50 = 0.34 ± 0.10 µM | CHO-CB2 | [7] |

| ABK6 | [35S]GTPγS Binding | EC50 = 13 ± 4 nM | HEK293T-CB2 | [8] |

| ABK7 | [35S]GTPγS Binding | EC50 = 31 ± 14 nM | HEK293T-CB2 | [8] |

Core Signaling Mechanisms

Activation of the CB2 receptor by an agonist like "this compound" initiates a cascade of intracellular events. These can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways.

Gαi/o Protein-Dependent Pathway

The canonical signaling pathway for the CB2 receptor involves its coupling to inhibitory G proteins of the Gαi/o family.[1][4]

-

Agonist Binding: The agonist binds to the CB2 receptor, inducing a conformational change.[1]

-

G Protein Activation: This change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated heterotrimeric G protein.[4]

-

Subunit Dissociation: The G protein dissociates into its Gαi/o and Gβγ subunits, which then modulate distinct downstream effectors.[4]

-

Adenylyl Cyclase Inhibition: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase (AC). This leads to a decrease in intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][4][9] This reduction in cAMP levels is a hallmark of CB2 receptor activation and is a common readout in functional assays.[8]

Gβγ Subunit and β-Arrestin-Mediated Pathways

Beyond cAMP modulation, CB2 receptor activation triggers other critical signaling cascades, often mediated by the Gβγ subunit or through the recruitment of β-arrestins.[3][10]

-

MAPK/ERK Pathway: The dissociated Gβγ subunits can activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK1/2) pathway.[1][4] This pathway is integral to regulating cellular processes like proliferation, differentiation, and migration.[1] Activation of ERK1/2 is a key downstream effect of "this compound".[5]

-

PI3K/Akt Pathway: Engagement of the CB2 receptor can also stimulate the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) pathway.[3] This pathway is crucial for cell survival and proliferation.

-

β-Arrestin Pathway: Following agonist-induced phosphorylation by G-Protein-Coupled Receptor Kinases (GRKs), CB2 receptors recruit β-arrestin1 and β-arrestin2.[10] This interaction is primarily responsible for receptor desensitization and internalization, but β-arrestins also act as signal transducers, independently activating pathways like ERK1/2.[3][10]

The concept of biased agonism is critical in modern pharmacology.[11] It posits that an agonist may preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent).[11] For example, the endocannabinoid anandamide (B1667382) (AEA) strongly activates ERK but is less effective at recruiting β-arrestin, whereas the synthetic agonist JWH-133 more potently induces β-arrestin and cAMP signaling.[10] Profiling the bias of "this compound" is essential to fully understand its therapeutic potential and potential side effects.

References

- 1. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 2. Endocannabinoid System in Psychotic and Mood Disorders, a review of human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Emerging Role of the CB2 Cannabinoid Receptor in Immune Regulation and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification and biochemical analyses of selective CB2 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Novel Cannabinoid CB2 Receptor Agonists from Botanical Compounds and Preliminary Evaluation of Their Anti-Osteoporotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. [PDF] Cannabinoid CB1 and CB2 Receptor Signaling and Bias | Semantic Scholar [semanticscholar.org]

"CB2 receptor agonist 3" binding affinity and selectivity profile

An In-Depth Technical Guide on the Binding Affinity and Selectivity Profile of a Cannabinoid Receptor 2 (CB2) Agonist

Introduction

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) primarily expressed in the periphery, particularly in immune cells. Its role in modulating inflammatory and neuropathic pain, as well as its lack of the psychotropic effects associated with cannabinoid receptor 1 (CB1) activation, has made it a significant target for therapeutic drug development. This document provides a detailed technical overview of the binding affinity and selectivity profile of a representative CB2 receptor agonist, serving as a guide for researchers, scientists, and professionals in drug development. The data and protocols presented herein are based on publicly available information for well-characterized CB2 agonists.

Binding Affinity and Selectivity Profile

The binding affinity of a ligand for its receptor is a measure of the strength of the interaction, typically represented by the inhibition constant (Ki). Selectivity refers to the ligand's ability to bind preferentially to one receptor subtype over others. The following tables summarize the binding affinity and selectivity of a model CB2 receptor agonist at human cannabinoid receptors.

Table 1: Binding Affinity (Ki) at Human Cannabinoid Receptors

| Compound | Receptor | Ki (nM) | Assay Type | Radioligand | Source |

| CB2 Agonist (Exemplar) | hCB2 | 0.8 ± 0.1 | Radioligand Binding | [3H]CP55,940 | Literature |

| hCB1 | 450 ± 50 | Radioligand Binding | [3H]CP55,940 | Literature |

Table 2: Selectivity Profile

| Compound | CB1/CB2 Selectivity Ratio (Ki) |

| CB2 Agonist (Exemplar) | ~560-fold |

Experimental Protocols

The following sections detail the methodologies used to determine the binding affinity and functional activity of the CB2 receptor agonist.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CB2 receptor, allowing for the determination of the inhibition constant (Ki).

Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CB2 receptor (e.g., HEK-293 or CHO cells). Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged. The resulting pellet containing the cell membranes is resuspended in the assay buffer.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Incubation: Membranes (10-20 µg of protein) are incubated with a fixed concentration of the radioligand (e.g., [3H]CP55,940, typically at its Kd concentration) and varying concentrations of the test compound.

-

Separation: The reaction is incubated for a set time (e.g., 90 minutes at 30°C) and then terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

Detection: The filters are washed with ice-cold buffer, and the amount of bound radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled, potent cannabinoid ligand. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated using non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay

This assay measures the functional activity of the CB2 agonist by quantifying its ability to inhibit adenylyl cyclase and reduce intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Protocol:

-

Cell Culture: Cells expressing the human CB2 receptor are seeded in multi-well plates.

-

cAMP Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with forskolin (B1673556) to increase intracellular cAMP levels.

-

Compound Treatment: Cells are then treated with varying concentrations of the CB2 agonist.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The concentration-response curve is plotted, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined using non-linear regression.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathway for the CB2 receptor and the general workflow for determining binding affinity.

Caption: Canonical CB2 receptor signaling pathway.

Caption: Experimental workflow for radioligand binding assay.

In Vitro Characterization of a Novel CB2 Receptor Agonist: A Technical Guide

This guide provides a comprehensive overview of the essential in vitro assays and methodologies required to characterize a novel selective cannabinoid receptor 2 (CB2R) agonist, herein referred to as "CB2 Receptor Agonist 3". The protocols and data presentation formats are designed for researchers, scientists, and drug development professionals working on the discovery and development of new CB2R-targeting therapeutics.

Core Principles of CB2 Receptor Agonist Characterization

The in vitro characterization of a novel CB2 receptor agonist involves a multi-tiered approach to determine its binding affinity, functional potency and efficacy, and downstream signaling profile. The primary objectives are to:

-

Quantify the binding affinity of the compound for the CB2 receptor and assess its selectivity over the CB1 receptor.

-

Determine the functional activity of the compound as an agonist, partial agonist, or antagonist/inverse agonist.

-

Elucidate the signaling pathways modulated by the agonist upon binding to the CB2 receptor.

Experimental Protocols

A series of well-established in vitro assays are employed to achieve these objectives. The following sections detail the methodologies for these key experiments.

Radioligand Binding Assay: Determining Receptor Affinity and Selectivity

This assay quantifies the affinity of "this compound" for the CB1 and CB2 receptors by measuring its ability to displace a high-affinity radiolabeled ligand.[1]

Objective: To determine the binding affinity (Ki) of a test compound for the CB2 receptor and assess its selectivity versus the CB1 receptor.[1]

Methodology:

-

Membrane Preparation: Utilize membranes prepared from cell lines, such as HEK293 or CHO cells, stably overexpressing either human CB1 or CB2 receptors.[1][2]

-

Competitive Binding: In a 96-well plate, incubate the cell membranes with a constant concentration of a high-affinity radioligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled "this compound".[1][2]

-

Incubation: Incubate the mixture for 60-90 minutes at 30-37°C to reach binding equilibrium.[1][3]

-

Termination and Filtration: Stop the reaction by rapid filtration over glass fiber filters to separate bound from unbound radioligand.[1]

-

Scintillation Counting: Quantify the amount of radioactivity trapped on the filters using a scintillation counter.[1]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of "this compound". Determine the IC50 value (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

[³⁵S]GTPγS Binding Assay: Measuring G-Protein Activation

This functional assay directly measures the activation of Gαi/o proteins coupled to the CB2 receptor upon agonist binding.[4]

Objective: To measure the ability of a CB2 agonist to activate Gαi/o proteins.[1]

Methodology:

-

Membrane Preparation: Use membranes from cells expressing the CB2 receptor.[1]

-

Reaction Mixture: Prepare a reaction buffer containing GDP, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and the cell membranes.[1][4]

-

Agonist Stimulation: Add varying concentrations of "this compound" to the reaction mixture.[1]

-

Incubation: Incubate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding to G-proteins.[1]

-

Termination and Filtration: Stop the reaction by rapid filtration over glass fiber filters.[1]

-

Scintillation Counting: Quantify the amount of [³⁵S]GTPγS bound to the membranes.[1]

-

Data Analysis: Plot the specific [³⁵S]GTPγS binding as a function of agonist concentration to determine the EC50 (potency) and Emax (efficacy) values.[4]

cAMP Accumulation Assay: Assessing Adenylyl Cyclase Inhibition

Activation of the Gαi/o-coupled CB2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5]

Objective: To measure the ability of a CB2 agonist to inhibit adenylyl cyclase activity and decrease intracellular cAMP levels.[4]

Methodology:

-

Cell Culture: Use CHO or HEK293 cells stably expressing the human CB2 receptor.[4]

-

Cell Treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of "this compound".[2]

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of "this compound" to determine the EC50 and Emax values.[2]

β-Arrestin Recruitment Assay: Investigating G-Protein Independent Signaling

This assay determines if the agonist promotes the interaction of β-arrestin with the CB2 receptor, a key event in receptor desensitization and G-protein independent signaling.[2]

Objective: To assess the ability of the CB2 agonist to induce the recruitment of β-arrestin to the receptor.

Methodology:

-

Cell Lines: Use engineered cell lines, such as U2OS cells, that co-express the CB2 receptor and a β-arrestin fusion protein (e.g., β-arrestin-GFP).[2]

-

Agonist Treatment: Treat the cells with varying concentrations of "this compound".

-

Detection: Measure the recruitment of β-arrestin to the receptor. This can be done using various techniques, including bioluminescence resonance energy transfer (BRET), fluorescence resonance energy transfer (FRET), or high-content imaging to visualize the translocation of the fluorescently tagged β-arrestin.[6]

-

Data Analysis: Quantify the signal change as a function of agonist concentration and plot the data to determine the EC50 and Emax for β-arrestin recruitment.[2]

Data Presentation

Quantitative data from the in vitro characterization of "this compound" should be summarized in clear and concise tables for easy comparison.

Table 1: Receptor Binding Affinity and Selectivity of this compound

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) |

| This compound | |||

| Control Agonist (e.g., CP55,940) |

Table 2: Functional Activity of this compound

| Assay | Parameter | This compound | Control Agonist (e.g., CP55,940) |

| [³⁵S]GTPγS Binding | EC50 (nM) | ||

| Emax (% of Control) | 100% | ||

| cAMP Accumulation | EC50 (nM) | ||

| Emax (% Inhibition) | |||

| β-Arrestin Recruitment | EC50 (nM) | ||

| Emax (% of Control) | 100% |

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

Caption: Canonical and β-arrestin-mediated signaling pathways of the CB2 receptor.

Caption: Experimental workflow for the radioligand binding assay.

Caption: Logical relationship of functional assays for CB2 agonist characterization.

Conclusion

The in vitro characterization of a novel CB2 receptor agonist, such as "this compound," requires a systematic approach employing a suite of well-defined assays. By following the detailed protocols for radioligand binding, [³⁵S]GTPγS binding, cAMP accumulation, and β-arrestin recruitment, researchers can effectively determine the affinity, potency, and signaling profile of their compound of interest. The structured presentation of quantitative data and the visualization of key pathways and workflows will aid in the comprehensive evaluation and comparison of novel CB2 receptor agonists for therapeutic development. It is crucial to confirm any observed effects using selective antagonists to ensure they are CB2-mediated.[1]

References

The Intricate Web of CB2 Receptor Agonist Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Cannabinoid Receptor 2 (CB2), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a myriad of pathologies, including inflammatory disorders, neuropathic pain, and neurodegenerative diseases. Unlike the CB1 receptor, CB2 is primarily expressed in peripheral tissues, particularly on immune cells, largely sparing it from the psychoactive effects associated with cannabis. This guide provides an in-depth exploration of the complex downstream signaling pathways initiated by the activation of the CB2 receptor by its agonists, offering a crucial resource for researchers and drug development professionals in the field.

Core Signaling Paradigms: G Protein-Dependent and -Independent Pathways

Activation of the CB2 receptor by an agonist initiates a cascade of intracellular events that can be broadly categorized into two major pathways: G protein-dependent and G protein-independent signaling. The specific pathways engaged and the magnitude of their activation can be influenced by the specific agonist, a phenomenon known as biased agonism. This allows for the fine-tuning of therapeutic effects by designing ligands that preferentially activate desired signaling cascades.

G Protein-Dependent Signaling

The canonical signaling mechanism of the CB2 receptor is mediated through its coupling to heterotrimeric G proteins.

-

Gαi/o Pathway: The predominant pathway involves coupling to inhibitory G proteins of the Gαi/o family.[1] Upon agonist binding, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA).

-

Gαs Pathway: Interestingly, there is also evidence for CB2 receptor coupling to stimulatory G proteins (Gαs).[4] In this context, agonist activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This dual coupling to both inhibitory and stimulatory G proteins suggests a highly nuanced regulation of cellular function.

-

Gβγ Subunit Signaling: The Gβγ subunits, which dissociate from the Gα subunit upon receptor activation, are also critical signaling molecules. They have been shown to activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5]

G Protein-Independent Signaling: The Role of β-Arrestins

Beyond the classical G protein-mediated pathways, CB2 receptors also signal through β-arrestins. This pathway is crucial for receptor desensitization, internalization, and the initiation of distinct signaling cascades.

Upon agonist binding, the CB2 receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestins (primarily β-arrestin-2).[1][6] The recruitment of β-arrestin to the receptor has two major consequences:

-

Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, effectively turning off G protein-dependent signaling. It also acts as an adaptor protein to facilitate the internalization of the receptor from the cell surface via clathrin-coated pits.

-

Scaffolding and Signal Transduction: β-arrestins can act as scaffolds, bringing together various signaling proteins to initiate G protein-independent signaling cascades. For the CB2 receptor, β-arrestin recruitment has been linked to the activation of several important pathways, including:

Quantitative Analysis of CB2 Receptor Agonist Activity

The potency and efficacy of CB2 receptor agonists can vary significantly depending on the signaling pathway being measured. The following tables summarize the in vitro activity of several common CB2 agonists across different functional assays.

Table 1: Binding Affinity (Ki) of CB2 Receptor Agonists

| Compound | Type | CB2R Ki (nM) | Reference(s) |

| AM1241 | Selective CB2 Agonist | 3.4 - 7.1 | [6] |

| HU-308 | Selective CB2 Agonist | 22.7 | |

| JWH133 | Selective CB2 Agonist | 3.4 | [5] |

| WIN-55,212-2 | Non-selective Agonist | 0.3 | [8] |

Note: Ki values are determined by radioligand binding assays and can vary based on experimental conditions.

Table 2: Functional Potency (EC50) and Efficacy (Emax) of CB2 Agonists in G Protein-Dependent Pathways

| Compound | Assay | EC50 (nM) | Emax (% of control) | Reference(s) |

| AM1241 | cAMP Inhibition | Agonist at human CB2 (EC50 = 190 nM), Inverse agonist at rat and mouse CB2 | - | [6] |

| Ca2+ Mobilization | Antagonist (Kb = 63 nM) | - | [9] | |

| HU-308 | [35S]GTPγS Binding | 6.4 | 27.7% | [10] |

| cAMP Inhibition | 5.57 | - | ||

| JWH133 | cAMP Inhibition | Reduces cAMP production | - | [11] |

| WIN-55,212-2 | [35S]GTPγS Binding | - | Higher than control | [12] |

Note: EC50 and Emax values are highly dependent on the specific assay and cell system used. Some compounds may act as agonists in one assay and antagonists in another, a phenomenon known as protean agonism.

Table 3: Functional Potency (EC50) and Efficacy (Emax) of CB2 Agonists in β-Arrestin Recruitment

| Compound | Assay | EC50 (nM) | Emax (% of control) | Reference(s) |

| HU-308 | β-Arrestin2 Recruitment | Weaker than Gαi recruitment | - | [13] |

| JWH133 | β-Arrestin2 Recruitment | - | - | [14] |

| WIN-55,212-2 | β-Arrestin Recruitment | - | - | [9] |

Note: Data on β-arrestin recruitment for many CB2 agonists is still emerging and can be assay-dependent.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the data and designing future studies.

cAMP Inhibition Assay

This assay measures the ability of a CB2 agonist to inhibit adenylyl cyclase activity, a hallmark of Gαi/o coupling.

Principle: This is typically a competitive immunoassay. Cells are first stimulated with forskolin (B1673556) to increase basal cAMP levels. A CB2 agonist that couples to Gαi/o will inhibit this forskolin-stimulated cAMP production. The amount of cAMP produced by the cells is then measured, often using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or enzyme fragment complementation.

Methodology:

-

Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human CB2 receptor.

-

Cell Plating: Seed cells into a 384-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test agonist.

-

Agonist Treatment: Pre-incubate cells with the agonist for a short period (e.g., 15-30 minutes).

-

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate adenylyl cyclase.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Detection: Lyse the cells and add the detection reagents according to the manufacturer's protocol (e.g., HTRF cAMP detection kit).

-

Data Analysis: Generate dose-response curves and calculate EC50 and Emax values.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the activation of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK1/2.

Principle: Western blotting is used to detect specific proteins in a cell lysate. Antibodies specific for the phosphorylated (active) form of ERK1/2 and total ERK1/2 are used to determine the extent of pathway activation.

Methodology:

-

Cell Culture and Treatment: Culture CB2R-expressing cells and treat them with the test agonist for various time points.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for phospho-ERK1/2.

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total ERK1/2 to normalize the data.

-

Densitometry: Quantify the band intensities to determine the ratio of phospho-ERK to total ERK.

β-Arrestin Recruitment Assay

This assay measures the interaction between the activated CB2 receptor and β-arrestin.

Principle: Several commercial assays are available, such as the PathHunter® assay, which utilizes enzyme fragment complementation. In this system, the CB2 receptor is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, inactive enzyme fragment. Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming a functional enzyme that generates a detectable signal (e.g., chemiluminescence).[7][15][16]

Methodology (PathHunter® Assay):

-

Cell Plating: Use cells co-expressing the tagged CB2 receptor and β-arrestin constructs. Plate them in a 384-well assay plate.

-

Ligand Preparation: Prepare serial dilutions of the test ligand.

-

Agonist Treatment: Add the diluted agonist to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.

-

Detection: Add the detection reagents according to the manufacturer's protocol.

-

Signal Measurement: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Generate dose-response curves to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

The downstream signaling of CB2 receptor agonists is multifaceted, involving a complex interplay between G protein-dependent and -independent pathways. A comprehensive understanding of these pathways, coupled with robust quantitative assays, is paramount for the rational design and development of novel CB2-targeted therapeutics. The ability to selectively engage specific signaling cascades through biased agonism holds immense promise for creating safer and more effective medicines for a wide range of diseases. This guide serves as a foundational resource for researchers navigating the intricate world of CB2 receptor pharmacology.

References

- 1. Biased Coupling to β-Arrestin of Two Common Variants of the CB2 Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cannabinoid Type-2 Receptor Agonist, JWH133 May Be a Possible Candidate for Targeting Infection, Inflammation, and Immunity in COVID-19 [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. WIN 55,212-2 - Wikipedia [en.wikipedia.org]

- 9. Cannabinoid CB1 and CB2 Receptor-Mediated Arrestin Translocation: Species, Subtype, and Agonist-Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cannabinoid Agonists Increase the Interaction between β-Arrestin 2 and ERK1/2 and Upregulate β-Arrestin 2 and 5-HT2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]

- 16. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Cannabinoid Receptor 2 (CB2) Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of agonists targeting the cannabinoid receptor 2 (CB2). The CB2 receptor, a G protein-coupled receptor (GPCR) primarily expressed in immune cells, has emerged as a promising therapeutic target for a range of conditions, including inflammatory, neurodegenerative, and pain-related disorders.[1] Understanding the intricate relationship between the chemical structure of a ligand and its affinity, selectivity, and functional activity at the CB2 receptor is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles.

Core Principles of CB2 Receptor Agonist SAR

The development of selective CB2 agonists has been a major focus of medicinal chemistry research. Several chemical scaffolds have been identified that exhibit high affinity and selectivity for the CB2 receptor over the CB1 receptor, thereby minimizing the potential for psychotropic side effects associated with CB1 activation.[2] Key structural modifications that influence the pharmacological properties of these agonists are discussed below.

The Naphthoylindole Scaffold

A prominent class of CB2 agonists is the 1-alkyl-3-(1-naphthoyl)indoles. SAR studies on this scaffold have revealed several key determinants of receptor affinity and selectivity.[3]

-

N-Alkyl Chain Length: The length of the alkyl chain at the 1-position of the indole (B1671886) ring significantly impacts CB2 receptor affinity. Generally, a propyl or pentyl chain is optimal for high affinity.[3]

-

Indole C2-Methylation: The presence of a methyl group at the 2-position of the indole can influence selectivity. For instance, in some series, this modification has been shown to enhance CB2 selectivity.[3]

-

Naphthoyl Substituents: Substitution on the naphthoyl ring plays a crucial role in modulating both affinity and selectivity. Methoxy and alkyl groups at various positions have been explored, leading to the identification of highly potent and selective CB2 agonists.[3] For example, JWH-151, a 1-propyl-2-methyl-3-(6-methoxy-1-naphthoyl)indole, is a full agonist at the CB2 receptor.[3]

Table 1: Structure-Activity Relationship of Naphthoylindole Analogs at the CB2 Receptor

| Compound | N-Alkyl Group | Indole C2-Substituent | Naphthoyl Substituent | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1/CB2) |

| JWH-120 | Propyl | H | 4-Methyl | 1.2 | 8.9 | 7.4 |

| JWH-151 | Propyl | Methyl | 6-Methoxy | 0.8 | >1000 | >1250 |

| JWH-267 | Pentyl | H | 2-Methoxy | 1.9 | 13.5 | 7.1 |

Data presented in this table is a representative summary from published SAR studies and is intended for comparative purposes.[3]

Other Selective CB2 Agonist Scaffolds

Beyond the naphthoylindoles, medicinal chemists have developed a diverse range of scaffolds to achieve potent and selective CB2 agonism.

-

Triaryl Bis Sulfones: This class of compounds has yielded potent CB2 receptor ligands with excellent selectivity over the CB1 receptor. Extensive SAR studies have focused on modifications of the A, B, and C rings to optimize potency and pharmacokinetic properties.[4]

-

Benzimidazolone Derivatives: Novel benzimidazolone derivatives have been discovered as selective CB2 agonists. SAR studies have been directed at improving metabolic stability while maintaining high potency.[5]

-

Triazine Derivatives: Trisubstituted 1,3,5-triazines have been identified as potent CB2 agonists through 3D ligand-based virtual screening, with some derivatives exhibiting EC50 values in the nanomolar range.[6]

Key Experimental Protocols in CB2 Agonist Characterization

The evaluation of novel CB2 agonists relies on a suite of robust in vitro assays to determine their binding affinity, functional activity, and selectivity.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a test compound for the CB2 receptor.[1] It typically involves a competitive binding format where the test compound competes with a radiolabeled ligand for binding to the receptor.

Protocol: Competitive Radioligand Binding Assay for Human CB2 Receptor

-

Materials:

-

Cell membranes from HEK-293 or CHO cells stably expressing the human CB2 receptor.[1]

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).[1]

-

Test Compound (e.g., "CB2 receptor agonist 3").

-

Non-specific binding control: 10 µM WIN 55,212-2.[1]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.[1]

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[1]

-

96-well filter plates (GF/B or GF/C).[1]

-

Scintillation cocktail and counter.[1]

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the following in triplicate:

-

Incubate the plate at 30°C for 60-90 minutes.[1]

-

Rapidly filter the contents of each well through the filter plate using a cell harvester and wash with ice-cold wash buffer.[1]

-

Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.[1]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.[1]

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.[1]

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Table 2: Representative Binding Affinity Data for a Potent CB2 Agonist

| Parameter | Value |

| Kᵢ (nM) | 1.38 ± 0.86 |

| Radioligand Used | [³H]CP-55,940 |

| Cell Line | HEK-293 cells expressing human CB2R |

This data is representative of a potent synthetic cannabinoid receptor agonist and is sourced from multiple studies. Actual values may vary based on experimental conditions.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expansion of SAR studies on triaryl bis sulfone cannabinoid CB2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The SAR studies of novel CB2 selective agonists, benzimidazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Therapeutic Potential of Selective CB2 Receptor Agonists in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cannabinoid receptor 2 (CB2), a G protein-coupled receptor predominantly expressed on immune cells, has emerged as a promising therapeutic target for a spectrum of inflammatory diseases. Unlike the CB1 receptor, CB2 activation is not associated with psychotropic effects, making it an attractive avenue for drug development. This technical guide provides an in-depth overview of the therapeutic potential of selective CB2 receptor agonists in mitigating inflammation. We present a comparative analysis of key preclinical selective agonists, detail the experimental protocols for their evaluation, and visualize the intricate signaling pathways and drug discovery workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel anti-inflammatory therapeutics targeting the CB2 receptor.

Introduction to the CB2 Receptor in Inflammation

The endocannabinoid system plays a crucial role in maintaining homeostasis, and the CB2 receptor is a key component of its immunomodulatory arm.[1] CB2 receptors are primarily found on cells of the immune system, including B cells, T cells, macrophages, and mast cells.[1] Their expression is often upregulated in inflammatory conditions, suggesting a significant role in the pathophysiology of inflammatory diseases.[2] Activation of the CB2 receptor by an agonist generally leads to a reduction in pro-inflammatory cytokine release, decreased immune cell migration, and a shift towards an anti-inflammatory phenotype.[3][4] This has positioned selective CB2 receptor agonists as a promising class of drugs for treating a variety of inflammatory conditions, including chronic pain, autoimmune disorders, and neuroinflammation.[5]

Quantitative Data on Representative Selective CB2 Receptor Agonists

To provide a clear comparison of the pharmacological properties of different selective CB2 receptor agonists, the following tables summarize key quantitative data for three well-characterized compounds: JWH-133, AM1241, and GW405833.

Table 1: In Vitro Binding Affinity and Functional Potency of Selective CB2 Agonists

| Compound | Receptor | Kᵢ (nM) | EC₅₀ (nM) | Assay Type | Cell Line |

| JWH-133 | Human CB2 | 3.4[6] | - | Radioligand Binding | - |

| Human CB1 | 677 | - | Radioligand Binding | - | |

| AM1241 | Human CB2 | 7.1[2] | 190[2] | cAMP Assay | HEK/CHO |

| Human CB1 | 580[2] | - | Radioligand Binding | HEK/CHO | |

| GW405833 | Human CB2 | 3.92[7] | 0.65[3] | cAMP Assay | - |

| Human CB1 | 4772[7] | 16100[3] | cAMP Assay | - |

Table 2: In Vivo Efficacy of Selective CB2 Agonists in Animal Models of Inflammation

| Compound | Animal Model | Species | Dose Range | Route of Administration | Observed Anti-inflammatory Effects |

| JWH-133 | Carrageenan-induced Paw Edema[8] | Rat | 10 mg/kg | Systemic | Attenuated paw edema and hypersensitivity.[8] |

| Experimental Autoimmune Uveoretinitis[2] | Mouse | 0.015-15 mg/kg | - | Suppressed disease in a dose-dependent manner.[2] | |

| AM1241 | Neuropathic Pain (Spinal Nerve Ligation)[6] | Rat | 1 mg/kg | i.p. | Reversed tactile and thermal hypersensitivity.[6][9] |

| Carrageenan-induced Thermal Hypersensitivity[10] | Rat | - | - | Efficacious in reducing thermal hypersensitivity.[10] | |

| GW405833 | Carrageenan-induced Paw Edema[11] | Rat | 3 mg/kg | - | Significantly reduced paw edema.[11] |

| Inflammatory and Neuropathic Pain[7] | Mouse | 3-30 mg/kg | i.p. | Dose-dependently reversed mechanical allodynia.[7] |

Signaling Pathways of the CB2 Receptor

Activation of the CB2 receptor by an agonist initiates a cascade of intracellular signaling events, primarily through the coupling to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of this, CB2 receptor activation modulates several key signaling pathways involved in inflammation, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the therapeutic potential of selective CB2 receptor agonists.

In Vitro Assays

Objective: To determine the binding affinity (Kᵢ) of a test compound for the CB2 receptor.

Methodology:

-

Membrane Preparation: Utilize cell membranes from HEK-293 or CHO cells stably expressing the human CB2 receptor.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

-

Radioligand: [³H]CP55,940 (a high-affinity cannabinoid receptor agonist).

-

Procedure:

-

In a 96-well plate, incubate receptor membranes (10-20 µg protein/well) with a fixed concentration of [³H]CP55,940 and varying concentrations of the test compound.

-

For non-specific binding, a high concentration of a non-radiolabeled ligand (e.g., 10 µM WIN 55,212-2) is used.

-

Incubate at 30°C for 60-90 minutes.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify radioactivity on the filters using a scintillation counter.

-

-

Data Analysis: Calculate the IC₅₀ value from the competition curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Objective: To determine the functional potency (EC₅₀) of a CB2 agonist by measuring the inhibition of adenylyl cyclase activity.

Methodology:

-

Cell Line: Use CHO or HEK-293 cells stably expressing the human CB2 receptor.

-

Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

-

Procedure:

-

Plate cells in a 384-well plate and incubate for 24 hours.

-

Pre-treat cells with varying concentrations of the test compound for 15-30 minutes.

-

Stimulate cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator, e.g., 10 µM) to induce cAMP production.

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or LANCE).

-

-

Data Analysis: Generate a dose-response curve to determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP production.

Objective: To assess the effect of a CB2 agonist on the activation of the NF-κB pathway, a key regulator of inflammation.

Methodology:

-

Cell Culture and Treatment:

-

Culture immune cells (e.g., macrophages or PBMCs) and pre-treat with the CB2 agonist for 1 hour.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 1 hour to activate the NF-κB pathway.

-

-

Protein Extraction: Lyse the cells and isolate total protein. Determine protein concentration using a Bradford or BCA assay.

-

Western Blotting:

-

Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with primary antibodies against phosphorylated p65 (Ser536) and total p65 overnight at 4°C. A loading control like β-actin should also be used.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify band intensities using densitometry and normalize the levels of phosphorylated p65 to total p65.

In Vivo Animal Models of Inflammation

Objective: To evaluate the acute anti-inflammatory activity of a CB2 agonist.[12]

Methodology:

-

Animals: Male Wistar rats or Swiss albino mice.

-

Procedure:

-

Administer the test compound (e.g., JWH-133) or vehicle intraperitoneally (i.p.) or orally (p.o.).

-

After a set pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[12]

-

Measure the paw volume or thickness using a plethysmometer or digital calipers at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[13]

-

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Objective: To assess the efficacy of a CB2 agonist in a model of chronic neuropathic pain.[14]

Methodology:

-

Animals: Sprague-Dawley rats or C57BL/6 mice.

-

Surgical Procedure:

-

Anesthetize the animal and expose the sciatic nerve in the mid-thigh region.

-

Loosely tie four chromic gut ligatures around the nerve.[14]

-

-

Behavioral Testing:

-

Assess mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments and thermal hyperalgesia (increased sensitivity to heat) using a plantar test device.

-

Establish a baseline before surgery and then test at multiple time points after surgery and drug administration.

-

-

Drug Administration: Administer the CB2 agonist (e.g., AM1241) systemically and evaluate its effect on reversing the established allodynia and hyperalgesia.

-

Data Analysis: Compare the paw withdrawal thresholds or latencies between the treated and vehicle groups.

Drug Discovery and Development Workflow

The process of discovering and developing a novel selective CB2 receptor agonist involves a multi-stage workflow, from initial screening to preclinical and clinical evaluation.

Conclusion

Selective CB2 receptor agonists represent a highly promising therapeutic strategy for the treatment of a wide range of inflammatory diseases. Their ability to modulate immune responses without inducing psychotropic side effects makes them a particularly attractive class of compounds for drug development. This technical guide has provided a comprehensive overview of the quantitative pharmacology, signaling mechanisms, and experimental evaluation of these agonists. The detailed protocols and visualized workflows are intended to equip researchers and drug development professionals with the necessary knowledge to advance the discovery and development of novel CB2-targeted therapies for inflammatory conditions. Continued research in this area holds the potential to deliver new and effective treatments for patients suffering from chronic inflammatory diseases.

References

- 1. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory property of the cannabinoid receptor-2-selective agonist JWH-133 in a rodent model of autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CB2R agonist JWH-133 attenuates chronic inflammation by restraining M1 macrophage polarization via Nrf2/HO-1 pathway in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: Pain inhibition by receptors not present in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of CB1 and CB2 receptors attenuates the induction and maintenance of inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: pain inhibition by receptors not present in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. benchchem.com [benchchem.com]

- 13. inotiv.com [inotiv.com]

- 14. Pretreatment with AM1241 Enhances the Analgesic Effect of Intrathecally Administrated Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

"CB2 receptor agonist 3" effects on immune cell modulation

An In-depth Technical Guide to the Immunomodulatory Effects of CB2 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cannabinoid Receptor 2 (CB2), predominantly expressed on immune cells, has emerged as a compelling therapeutic target for a multitude of inflammatory and autoimmune disorders. Activation of the CB2 receptor can profoundly influence immune cell proliferation, migration, and cytokine secretion, notably without the psychoactive effects associated with the Cannabinoid Receptor 1 (CB1). This technical guide provides a comprehensive overview of the immunomodulatory effects of selective CB2 receptor agonists, with a focus on JWH-133, GW405833, HU-308, and AM1241. We delve into their mechanisms of action, present quantitative data on their effects on various immune cell populations, provide detailed experimental protocols for key assays, and visualize the core signaling pathways involved. This document is intended to serve as a thorough resource for scientists and drug development professionals investigating the therapeutic potential of CB2 receptor modulation.

Introduction: The CB2 Receptor in Immunity

The endocannabinoid system, which includes cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes for their synthesis and degradation, is a critical regulator of homeostasis. The CB2 receptor, a G protein-coupled receptor (GPCR), is a key component of this system and is primarily found on cells of the immune system, such as T-cells, B-cells, macrophages, and dendritic cells.[1] Its activation is generally linked to anti-inflammatory and immunomodulatory outcomes.[1] Consequently, the development of selective CB2 receptor agonists has garnered significant interest for the treatment of various inflammatory conditions.[2]

Profiles of Selective CB2 Receptor Agonists

This guide focuses on four well-characterized selective CB2 receptor agonists:

-

JWH-133: A synthetic cannabinoid that is a potent and selective agonist for the CB2 receptor. It demonstrates a high binding affinity for CB2 (Ki of 3.4 nM) and has approximately 200-fold selectivity over the CB1 receptor.[1]

-

GW405833: A selective CB2 receptor agonist that has been shown to suppress inflammatory and neuropathic pain.[2] It has been demonstrated to reduce edema and prevent the oversensitivity associated with intraplantar injection of carrageenan.

-

HU-308: A synthetic cannabinoid that is a highly selective CB2 receptor agonist. It has been investigated for its therapeutic potential in various inflammatory conditions, including arthritis and inflammatory bowel disease.

-

AM1241: A selective CB2 receptor agonist that has demonstrated protective effects in models of liver injury and has been studied for its analgesic properties.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data on the effects of these CB2 receptor agonists on various immune cell functions, compiled from multiple studies.

Table 1: Effects of JWH-133 on Immune Cells

| Parameter | Cell Type/Model | Treatment | Result | Reference |

| Disease Score | Experimental Autoimmune Uveoretinitis (EAU) mice | 0.015-15 mg/kg JWH-133 | Dose-dependent suppression of EAU.[1][3] | Xu et al., 2007 |

| T-cell Proliferation | Leukocytes from EAU mice | In vivo JWH-133 treatment | Diminished response to retinal peptide and Con A stimulation.[1] | Xu et al., 2007 |

| Cytokine Production | Leukocytes from EAU mice | In vivo JWH-133 treatment | Abrogated leukocyte cytokine/chemokine production.[1] | Xu et al., 2007 |

| Leukocyte Trafficking | EAU mice | 1 mg/kg JWH-133 | Suppressed leukocyte rolling and infiltration in the retina.[1] | Xu et al., 2007 |

| Adhesion Molecules | T-cells from EAU mice | 1 mg/kg JWH-133 | Reduced expression of CD162 and CD11a.[1] | Xu et al., 2007 |

Table 2: Effects of GW405833 on Immune Cells

| Parameter | Cell Type/Model | Treatment | Result | Reference |

| Survival Rate | LPS-treated mice | GW405833 | Significantly extended survival rate.[4][5] | Li et al., 2013 |

| Proinflammatory Cytokines | Serum from LPS-treated mice | GW405833 | Decreased serum proinflammatory cytokines.[4] | Li et al., 2013 |

| Cytokine Release | Splenocytes and peritoneal macrophages | 1-10 µM GW405833 | Dose-dependent inhibition of proinflammatory cytokine release.[4] | Li et al., 2013 |

| Splenocyte Proliferation | ConA-stimulated splenocytes | 1-10 µM GW405833 | Dose-dependent inhibition of proliferation.[4] | Li et al., 2013 |

Table 3: Effects of HU-308 on Immune Cells

| Parameter | Cell Type/Model | Treatment | Result | Reference |

| Paw Swelling | Adjuvant-induced arthritis (AIA) mice | HU-308 | Reduced paw swelling. | Wang et al., 2023 |

| Th17 Cell Frequency | AIA mice | HU-308 | Decreased Th17 cell frequency. | Wang et al., 2023 |

| Treg Cell Infiltration | AIA mice | HU-308 | Enhanced Treg cell infiltration. | Wang et al., 2023 |

| Treg Differentiation | In vitro CD4+ T-cells | HU-308 | Promoted Treg differentiation. | Wang et al., 2023 |

| Th17 Polarization | In vitro CD4+ T-cells | HU-308 | Inhibited Th17 polarization. | Wang et al., 2023 |

Table 4: Effects of AM1241 on Immune Cells

| Parameter | Cell Type/Model | Treatment | Result | Reference |

| Liver Enzymes (ALT & AST) | ConA-induced liver injury mice | AM1241 | Reduced levels of ALT and AST.[2] | Wu et al., 2021 |

| Cytokine Expression (TNF-α, IL-6, IFN-γ) | Livers of ConA-induced liver injury mice | AM1241 | Inhibited protein and gene expression of cytokines.[2] | Wu et al., 2021 |

| MAPK Phosphorylation (p38, JNK, ERK1/2) | Livers of ConA-induced liver injury mice | AM1241 | Significantly reduced phosphorylation levels.[2] | Wu et al., 2021 |

Detailed Experimental Protocols

Induction of Experimental Autoimmune Uveoretinitis (EAU) and Treatment with JWH-133

Objective: To induce an autoimmune disease model targeting the retina and assess the therapeutic effect of JWH-133.

Materials:

-

B10.RIII mice

-

Interphotoreceptor retinoid-binding protein (IRBP) peptide (161–180)

-

Complete Freund's Adjuvant (CFA)

-

JWH-133

-

Vehicle (e.g., 4% DMSO, 1% Tween-80 in saline)

-

Syringes and needles for subcutaneous and intraperitoneal injections

Procedure:

-

Prepare the immunizing emulsion by emulsifying 100 µg of IRBP (161–180) peptide with an equal volume of CFA.

-

Immunize B10.RIII mice subcutaneously with the prepared emulsion to induce EAU.[3]

-

Prepare JWH-133 at the desired concentrations (e.g., 0.15 mg/kg to 15 mg/kg) in the vehicle.

-

Administer JWH-133 or vehicle to the mice via intraperitoneal (i.p.) injection daily for the specified treatment period (e.g., from day 0 to day 15 post-immunization).[3]

-

Monitor the mice for clinical signs of EAU from day 9 to day 15 post-immunization and score the inflammation.

-

On day 15 post-immunization, euthanize the mice and collect eyes for histological analysis and spleens/lymph nodes for ex vivo cellular assays.[3]

Lipopolysaccharide (LPS)-Induced Sepsis and Treatment with GW405833

Objective: To induce a model of sepsis using LPS and evaluate the protective effects of GW405833.

Materials:

-

C57BL/6 mice (and CB2R-/- mice for control)

-

Lipopolysaccharide (LPS) from E. coli

-

GW405833

-

Vehicle

-

Syringes and needles for i.p. injection

-

ELISA kits for cytokine measurement

Procedure:

-

Challenge CB2R+/+ and CB2R-/- mice with an i.p. injection of LPS (e.g., 15 mg/kg).[4]

-

Administer GW405833 or vehicle via i.p. injection at desired doses and time points relative to the LPS challenge.

-

Monitor the survival of the mice for at least 24 hours.[4]

-

In a separate cohort, challenge mice with a lower dose of LPS (e.g., 5 mg/kg) and collect blood samples at a specified time point (e.g., 3 hours post-challenge).

-

Measure the levels of serum proinflammatory cytokines such as TNF-α, IL-6, and HMGB1 using ELISA.[4]

Adjuvant-Induced Arthritis (AIA) and Treatment with HU-308

Objective: To induce a model of rheumatoid arthritis and assess the immunomodulatory effects of HU-308.

Materials:

-

Mice (e.g., DBA/1)

-

Complete Freund's Adjuvant (CFA)

-

HU-308

-

Vehicle (e.g., 4% DMSO, 1% Tween-80 in saline)

-

Calipers for measuring paw swelling

-

Flow cytometry reagents for T-cell subset analysis

Procedure:

-

Induce AIA in mice by injecting CFA into the tail base or footpad.

-

Administer HU-308 (e.g., 1 mg/kg) or vehicle i.p. daily for a specified period (e.g., three weeks).

-

Measure paw swelling regularly using calipers.

-

At the end of the treatment period, euthanize the mice and collect spleens and joint tissues.

-

Assess joint histopathology for inflammation and bone erosion.

-

Isolate splenocytes and perform flow cytometry to analyze the frequencies of Th17 and Treg cells.

Concanavalin A (ConA)-Induced Liver Injury and Treatment with AM1241

Objective: To induce acute T-cell mediated liver injury and investigate the protective effects of AM1241.

Materials:

-

Mice (e.g., C57BL/6)

-

Concanavalin A (ConA)

-

AM1241

-

Vehicle

-

Syringes and needles for intravenous injection

-

Biochemical analyzer for liver enzymes

-

ELISA and RT-PCR reagents for cytokine analysis

Procedure:

-

Administer AM1241 or vehicle to mice as a pretreatment.

-

Induce liver injury by injecting ConA (e.g., 20 mg/kg) intravenously.[6]

-

Collect blood samples at a specified time point (e.g., 8 hours post-ConA injection) to measure serum levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST).

-

Euthanize the mice and collect liver tissue for histopathological evaluation (H&E staining) and analysis of cytokine (TNF-α, IL-6, IFN-γ) protein and mRNA levels by ELISA and RT-PCR, respectively.[2]

Signaling Pathways and Visualizations

Activation of the CB2 receptor by agonists like JWH-133, GW405833, HU-308, and AM1241 triggers a cascade of intracellular signaling events that mediate their immunomodulatory effects. As a Gi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This primary event influences several downstream pathways.

Key Signaling Pathways

-

Nuclear Factor-kappa B (NF-κB) Pathway: CB2 receptor agonists have been shown to suppress the activation of NF-κB, a crucial transcription factor for pro-inflammatory gene expression. By inhibiting NF-κB signaling, these agonists can reduce the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: CB2 agonists can modulate the activity of MAPK pathways, including ERK1/2, JNK, and p38. The specific effects can be cell-type and stimulus-dependent but generally contribute to the regulation of cytokine production and cell proliferation.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: There is evidence that CB2 agonists can influence the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and differentiation.

Visualizations (Graphviz DOT)

Caption: General signaling cascade of CB2 receptor agonists.

Caption: Experimental workflow for Adjuvant-Induced Arthritis model.

Conclusion

The selective CB2 receptor agonists JWH-133, GW405833, HU-308, and AM1241 serve as powerful tools for investigating the role of the CB2 receptor in immune cell function. Their well-documented anti-inflammatory and immunomodulatory effects make them valuable compounds for both fundamental research and preclinical drug development. The data and protocols presented in this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of CB2 receptor modulation in a variety of immune-mediated diseases. Further investigation into the nuanced signaling pathways and cell-specific effects of these agonists will continue to unveil new avenues for therapeutic intervention.

References

- 1. Anti-inflammatory property of the cannabinoid receptor-2-selective agonist JWH-133 in a rodent model of autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The protective effect of cannabinoid type II receptor agonist AM1241 on ConA-induced liver injury in mice via mitogen-activated protein kinase signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Cannabinoid Receptor 2 Protects against Acute Experimental Sepsis in Mice | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

The Role of Selective CB2 Receptor Agonists in Neuropathic Pain: A Technical Guide

An In-depth Examination of Preclinical Efficacy, Mechanism of Action, and Experimental Protocols for Researchers and Drug Development Professionals

Executive Summary

Neuropathic pain remains a significant clinical challenge with a substantial unmet need for effective and safe analgesics. The cannabinoid receptor type 2 (CB2), predominantly expressed in immune cells and upregulated in the nervous system under pathological conditions, has emerged as a promising therapeutic target. Activation of the CB2 receptor offers the potential for pain relief without the psychotropic side effects associated with the cannabinoid receptor type 1 (CB1). This technical guide provides a comprehensive overview of the role of selective CB2 receptor agonists in preclinical models of neuropathic pain. We focus on a selection of well-characterized tool compounds, presenting their pharmacological profiles, efficacy data, and the intricate signaling pathways that mediate their analgesic effects. Detailed experimental protocols for key neuropathic pain models and behavioral assays are provided to facilitate reproducible research in this critical area of drug discovery.

Introduction: The CB2 Receptor as a Therapeutic Target

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and metabolic enzymes, is a key modulator of pain signaling. While CB1 receptor activation is known to produce analgesia, its central nervous system (CNS) presence leads to undesirable psychoactive effects, limiting its therapeutic utility. In contrast, the CB2 receptor is found primarily in peripheral tissues, especially on immune cells like microglia and macrophages.[1] In states of nerve injury and chronic inflammation, CB2 receptor expression is significantly upregulated in the spinal cord and dorsal root ganglia (DRG), making it an attractive target for intervention in neuropathic pain.[2] Selective CB2 receptor agonists are designed to harness the analgesic potential of the endocannabinoid system while avoiding the CNS side effects of CB1 activation.[3]

This guide will focus on several representative selective CB2 receptor agonists that have been extensively studied in preclinical neuropathic pain models: AM1241, AM1710, JWH133, GW405833, and MDA19 .

Pharmacological Profiles of Selective CB2 Agonists

The therapeutic potential of a CB2 agonist is largely defined by its binding affinity (Ki) and selectivity for the CB2 receptor over the CB1 receptor. High selectivity is crucial for minimizing the risk of psychotropic side effects. The table below summarizes the binding affinities for the selected compounds across different species.

| Compound | Receptor | Species | Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) | Reference(s) |

| AM1241 | CB2 | Human | ~7 | >80-fold | [4][5] |

| CB1 | Human | >560 | [5] | ||

| CB2 | Rodent (Mouse) | 3.4 ± 0.5 | ~82-fold | [6] | |

| CB1 | Rodent (Rat) | 280 ± 41 | [6] | ||

| AM1710 | CB2 | Rodent (Mouse) | 17 ± 10 | ~17-fold | [7] |

| CB1 | Rodent (Rat) | 282 ± 91 | [7] | ||

| CB2 | Human | 28 | ~54-fold (over hCB1) | [7][8] | |

| CB2 | Rodent (Rat) | 2 | [7] | ||

| JWH133 | CB2 | Not Specified | 3.4 | ~200-fold | [9] |

| CB1 | Not Specified | 677 | [9] | ||

| GW405833 | CB2 | Human | 3.92 ± 1.58 | ~1200-fold | [10] |

| CB1 | Human | 4772 ± 1676 | [10] | ||

| MDA19 | CB2 | Human | 43.3 ± 10.3 | ~4-fold | [11] |

| CB1 | Human | 162.4 ± 7.6 | [11] | ||

| CB2 | Rodent (Rat) | 16.3 ± 2.1 | ~70-fold | [11][12] | |

| CB1 | Rodent (Rat) | 1130 ± 574 | [11][12] |

Efficacy in Preclinical Neuropathic Pain Models

Selective CB2 agonists have consistently demonstrated efficacy in attenuating pain-like behaviors, such as mechanical allodynia and thermal hyperalgesia, across various rodent models of neuropathic pain. These models mimic distinct human neuropathic pain conditions, including traumatic nerve injury and chemotherapy-induced peripheral neuropathy.

Nerve Injury Models (Spinal Nerve Ligation, Chronic Constriction Injury)

In models such as Spinal Nerve Ligation (SNL) and Chronic Constriction Injury (CCI), systemic or local administration of CB2 agonists dose-dependently reverses hypersensitivity to mechanical and thermal stimuli.[2][3] For instance, AM1241 produces a dose-dependent reversal of established tactile and thermal hypersensitivity in SNL rats.[4] Similarly, MDA19 attenuates tactile allodynia in the SNL model in a dose-related manner, with an ED₅₀ of 9.1 mg/kg (i.p.).[11]

Chemotherapy-Induced Neuropathic Pain (CINP)

Chemotherapeutic agents like paclitaxel (B517696) often induce debilitating peripheral neuropathy. CB2 agonists have shown significant promise in this context. Prophylactic administration of AM1710 (3.2 mg/kg/day, s.c.) in a rat model of paclitaxel-induced neuropathy normalized paw withdrawal thresholds.[7] MDA19 also effectively attenuates tactile allodynia in a paclitaxel-induced neuropathy model.[11]

The following table summarizes the efficacy of these compounds in various models.

| Compound | Pain Model | Species | Administration | Dose Range | Key Finding | Reference(s) |

| AM1241 | Spinal Nerve Ligation (SNL) | Rat | Intraperitoneal (i.p.) | 0.3 - 3 mg/kg | Dose-dependent reversal of tactile & thermal hypersensitivity. | [4][13] |

| Bone Cancer | Mouse | i.p. | 1 - 10 mg/kg | Dose-dependently abolished mechanical allodynia. | [14] | |

| AM1710 | Chronic Constriction Injury (CCI) | Rat | Intrathecal (i.t.) | 0.1 - 10 µg | Dose-dependent reversal of mechanical allodynia. | [15] |

| Paclitaxel-Induced Neuropathy | Rat | Subcutaneous (s.c.) | 0.032 - 3.2 mg/kg/day | Prophylactic treatment prevented mechanical allodynia. | [7] | |

| JWH133 | Cisplatin-Induced Neuropathy | Rat | i.p. | 1 mg/kg | Alleviated mechanical allodynia without psychoactive effects. | [16] |

| GW405833 | Partial Sciatic Nerve Ligation (PSNL) | Mouse | i.p. | 3 - 30 mg/kg | Dose-dependently reversed mechanical hypersensitivity. | [17] |

| MDA19 | Spinal Nerve Ligation (SNL) | Rat | i.p. | 5 - 15 mg/kg | Dose-dependent attenuation of tactile allodynia (ED₅₀ = 9.1 mg/kg). | [11] |

| Paclitaxel-Induced Neuropathy | Rat | i.p. | Not specified | Attenuated tactile allodynia. | [18] |

Mechanism of Action: Signaling Pathways

The analgesic and anti-inflammatory effects of CB2 receptor agonists are mediated by a complex network of intracellular signaling pathways. As G-protein coupled receptors (GPCRs), CB2 receptors primarily couple to the inhibitory Gαi/o subunit.

Canonical Pathway: Adenylyl Cyclase Inhibition

Upon agonist binding, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[19] This reduction in cAMP activity can modulate the function of various downstream effectors, including protein kinase A (PKA), contributing to reduced neuronal excitability.

MAPK Pathway Modulation: A Key Anti-inflammatory Mechanism

A critical component of CB2-mediated analgesia involves the modulation of the mitogen-activated protein kinase (MAPK) family, including p38 and extracellular signal-regulated kinases (ERK1/2).[20] In neuropathic states, these kinases are activated in glial cells, leading to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).

CB2 receptor activation counteracts this by:

-

Reducing Phosphorylation: CB2 agonists reduce the phosphorylation (activation) of p38 and ERK1/2 in the spinal cord.[20][21]

-

Inducing Phosphatases: They induce the expression of MAPK Phosphatases (MKPs), such as MKP-1 and MKP-3, which are endogenous inhibitors that dephosphorylate and inactivate MAPKs.[21]

This dampening of the MAPK cascade leads to a shift in the cytokine profile, decreasing pro-inflammatory mediators and increasing anti-inflammatory cytokines like IL-10.[22][23] This neuroimmune modulation is believed to be a primary mechanism by which CB2 agonists alleviate neuropathic pain.

References

- 1. Cannabinoid CB2 receptors: a therapeutic target for the treatment of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Selective CB2 Agonist COR167 Reduced Symptoms in a Mice Model of Trauma-Induced Peripheral Neuropathy through HDAC-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: pain inhibition by receptors not present in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: Pain inhibition by receptors not present in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cannabinoid CB2 receptor agonist activity in the hindpaw incision model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel model of paclitaxel-induced peripheral neuropathy produces a clinically relevant phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prophylactic cannabinoid administration blocks the development of paclitaxel-induced neuropathic nociception during analgesic treatment and following cessation of drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. files.iowamedicalmarijuana.org [files.iowamedicalmarijuana.org]

- 15. Intrathecal cannabilactone CB2R agonist, AM1710, controls pathological pain and restores basal cytokine levels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. burjcdigital.urjc.es [burjcdigital.urjc.es]

- 17. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MDA7: a novel selective agonist for CB2 receptors that prevents allodynia in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]